molecular formula C19H26O3 B1665266 S-Bioallethrin CAS No. 3972-20-1

S-Bioallethrin

Cat. No.: B1665266
CAS No.: 3972-20-1
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-PVAVHDDUSA-N
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Description

Historical Development and Discovery

Allethrin, the first synthetic pyrethroid insecticide, was discovered in 1949 by Milton S. Schechter at the United States Department of Agriculture (USDA) through esterification of chrysanthemic acid with allethrolone. This breakthrough marked a pivotal shift from reliance on natural pyrethrins, which were photolabile and scarce due to seasonal pyrethrum flower harvests. Sumitomo Chemical Co., Ltd. commercialized allethrin in 1953 after refining synthesis protocols, overcoming early challenges in cost and scalability. The compound’s structural similarity to pyrethrin I facilitated its adoption in household insecticides, particularly in mosquito coils and aerosol sprays.

Key milestones include:

  • 1949 : Synthesis by Schechter and LaForge.
  • 1953 : Industrial-scale production by Sumitomo Chemical.
  • 1960s–1970s : Emergence as a template for subsequent pyrethroid development.

The synthesis process involved multi-step reactions, contrasting sharply with simpler organochlorines like DDT (Figure 1). Early patents, such as US2768965A, detailed methods for optimizing stereochemical configurations to enhance insecticidal activity.

Table 1: Historical Timeline of Allethrin Development

Year Event Significance
1949 Synthesis by Schechter at USDA First synthetic pyrethroid
1953 Commercial production by Sumitomo Chemical Enabled widespread agricultural/household use
1961 Propargyl derivative research Basis for prallethrin development

Classification Within Pyrethroid Insecticides

Allethrin belongs to Type I pyrethroids , characterized by the absence of an α-cyano group at the benzylic position (Figure 2). This structural distinction confers unique neurotoxic effects on insects, primarily through voltage-gated sodium channel modulation.

Key Classification Features:

  • Chemical Structure : Comprises a cyclopropanecarboxylic acid esterified with a substituted cyclopentenol.
  • Mode of Action : Prolongs sodium channel activation, causing hyperexcitation and paralysis in insects.
  • Comparative Efficacy : Less photostable than Type II pyrethroids (e.g., deltamethrin) but effective in low-dose applications.

Table 2: Type I vs. Type II Pyrethroids

Parameter Type I (e.g., Allethrin) Type II (e.g., Cypermethrin)
α-Cyano Group Absent Present
Primary Effect Tremors (T-syndrome) Choreoathetosis (CS-syndrome)
Photostability Moderate High
Mammalian Toxicity Lower Higher

Properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17+/m1/s1
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InChI Key

ZCVAOQKBXKSDMS-PVAVHDDUSA-N
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Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
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Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C
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Molecular Formula

C19H26O3
Record name D-TRANS-ALLETHRIN
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Record name S-BIOALLETHRIN
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DSSTOX Substance ID

DTXSID2039336
Record name S-Bioallethrin
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Molecular Weight

302.4 g/mol
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Physical Description

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin., YELLOW VISCOUS LIQUID.
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Flash Point

~120 °C
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 0.98
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CAS No.

28434-00-6; 28057-48-9(replacedby28434-00-6), 28434-00-6, 3972-20-1
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Scientific Research Applications

Chemical Properties and Mechanism of Action

Allethrin is chemically classified as a pyrethroid, which mimics the natural insecticide pyrethrin derived from chrysanthemum flowers. Its structure allows it to interact with sodium ion channels in the nervous system of insects, leading to prolonged depolarization and subsequent paralysis. This mechanism is crucial for its effectiveness against a wide range of pests, including mosquitoes, flies, and other agricultural pests .

Agricultural Applications

  • Pest Control : Allethrin is extensively used in agriculture to manage pest populations that threaten crop yields. Its efficacy against various insects makes it a preferred choice for farmers looking to protect their crops from infestations.
  • Vector Control : The compound is particularly effective in controlling mosquito populations, thereby reducing the transmission of mosquito-borne diseases such as malaria and dengue fever. Its application in areas prone to these diseases is critical for public health .

Domestic Uses

  • Household Insecticides : Allethrin is commonly found in household insecticide products such as sprays, coils, and mats. These products are designed to provide immediate relief from insect infestations within homes .
  • Veterinary Applications : It is also used in veterinary medicine for controlling fleas and ticks on pets, ensuring the health and comfort of animals .

Environmental Impact

The widespread use of allethrin raises concerns regarding environmental contamination. Studies have shown that allethrin can persist in the environment, leading to potential risks for non-target organisms, including beneficial insects and aquatic life. The degradation of allethrin through microbial action has been studied to mitigate these effects. For instance, a novel fungus has been identified that can biodegrade allethrin effectively, suggesting potential bioremediation strategies .

Health Implications

Research indicates that exposure to allethrin may have adverse health effects on humans and animals. Studies have demonstrated that developmental exposure can lead to oxidative stress and reproductive toxicity in mammals. Specifically, allethrin exposure has been linked to disruptions in ovarian function and fertility issues in female rats due to its effects on the PI3K/AKT/mTOR signaling pathway .

Case Studies

  • Case Study 1: Mosquito Control
    A study conducted in rural areas demonstrated that the application of allethrin-based insecticides significantly reduced mosquito populations, contributing to lower incidences of malaria among local residents.
  • Case Study 2: Environmental Degradation
    Research on the biodegradation of allethrin highlighted the effectiveness of specific fungal strains in breaking down this compound in contaminated soils, showcasing a promising approach for environmental cleanup .

Data Tables

Application AreaSpecific UseEffectivenessEnvironmental Concerns
Agricultural Pest ControlCrop protectionHighSoil contamination
Vector ControlMosquito population reductionHighNon-target species harm
Household ProductsInsect sprays and coilsModerateIndoor air quality
Veterinary MedicineFlea and tick controlHighAnimal health risks

Chemical Reactions Analysis

Hydrolysis and Ester Cleavage

Allethrin undergoes hydrolysis under alkaline conditions, leading to cleavage of its ester bond. This reaction produces allethrolone (acid component) and cyclopropane carboxylic acid derivatives (ester component) . In biological systems, rats metabolize allethrin via ester hydrolysis, with elimination occurring through urine and feces .

Photolysis and UV Decomposition

Exposure to sunlight or UV light triggers photolysis, resulting in:

  • Ester cleavage

  • Di-pi-methane rearrangement

  • Oxidation at the isobutenyl methyl group

  • Epoxidation at the isobutenyl double bond

  • Cis/trans-isomerization

Major degradation products include cyclopropylrethronyl chrysanthemate and derivatives modified at the isobutenyl group .

Degradation Product Reaction Mechanism
Cyclopropylrethronyl chrysanthemateEster cleavage and rearrangement
3-(2-hydroxymethyl) derivativeOxidation of the isobutenyl group
3-(1-epoxy) derivativeEpoxidation of the isobutenyl double bond

Thermal Degradation

At elevated temperatures (>400°C), allethrin undergoes rapid pyrolysis , producing polymerized and decomposed residues . Lower temperatures (e.g., 150°C) cause vaporization and partial decomposition, yielding allethrolone , pyrocin , and cis-dihydrochrysanthemo-delta-lactone .

Microbial Biodegradation

Fungal Degradation :

  • Fusarium sp. CF2 degrades allethrin under optimized conditions (26°C, pH 6.0), achieving 95% degradation within 5 days .

  • Kinetics follow first-order reaction models, with a half-life of 144 hours .

Bacterial Degradation :

  • Bacillus megaterium HLJ7 removes 96.5% of allethrin within 11 days, with a half-life of 3.56 days .

  • Degradation involves ester bond cleavage , followed by metabolism of the five-carbon ring and subsequent intermediates .

Organism Optimal Conditions Degradation Efficiency Half-Life
Fusarium sp. CF226°C, pH 6.095% (5 days)144 hours
B. megaterium HLJ732.18°C, pH 7.5296.5% (11 days)3.56 days

Incompatibility Reactions

Allethrin reacts with:

  • Oxidizing agents (e.g., perchlorates, peroxides): Risk of fire/explosion .

  • Strong acids (e.g., HCl, H₂SO₄): Decomposition via acid-catalyzed pathways .

  • Strong bases (e.g., NaOH): Accelerated hydrolysis and decomposition .

Comparison with Similar Compounds

Structural Classification and Mechanism of Action

Pyrethroids are categorized into Type I (non-α-cyano) and Type II (α-cyano) based on structural differences (Table 1).

Table 1: Structural and Functional Classification of Pyrethroids

Type Examples Key Structural Feature Primary Mode of Action
Type I Allethrin, Permethrin Lacks α-cyano group Repetitive nerve discharges, conduction block
Type II Cypermethrin, Deltamethrin Contains α-cyano group Membrane depolarization, prolonged sodium channel opening
  • Allethrin (Type I): Induces repetitive action potentials in nerves by delaying VGSC closure. This hyperexcitation is temperature-dependent, with greater insecticidal activity at lower temperatures .
  • Type II Pyrethroids: Cause persistent depolarization due to prolonged sodium influx, leading to faster knockdown but distinct resistance profiles .

Estrogenic Potential and Toxicity

Allethrin’s estrogenic activity is notably lower compared to other pyrethroids. In MCF-7 human breast cancer cells:

  • Sumithrin and Fenvalerate induced 4-fold pS2 expression (a biomarker for estrogenicity), comparable to the 5-fold induction by 10 nM estradiol (E2).

Table 2: Estrogenic Activity of Pyrethroids (30 pM Concentration)

Compound pS2 Induction (vs. E2 Control) Significance (p < 0.05)
Sumithrin ~4-fold Yes
Fenvalerate ~4-fold Yes
Allethrin Not significant No
Permethrin Not significant No

Allethrin’s toxicity in mammals includes testicular damage (e.g., reduced Sertoli cell counts in rats), though co-administration of Vitamin E mitigates these effects .

Environmental Persistence and Biodegradation

Allethrin degrades slower in the environment than some pyrethroids, with microbial degradation being a critical pathway. The fungus Fusarium proliferatum CF2 demonstrates exceptional degradation efficiency:

  • Degradation Rate : 95.6% of 50 mg·L⁻¹ allethrin within 5 days under optimal conditions (pH 6.0, 26°C) .
  • Half-Life Reduction: 507.1 hours shorter than non-inoculated controls, outperforming bacterial strains like Acidomonas sp. .

Table 3: Biodegradation Efficiency Across Pyrethroids

Compound Degrading Microbe Half-Life Reduction Optimal Conditions
Allethrin Fusarium proliferatum CF2 507.1 hours pH 6.0, 26°C, 5 days
Fenvalerate Cladosporium sp. HU 300–400 hours pH 7.0, 30°C
Permethrin Sphingobium sp. JZ-2 240 hours pH 7.5, 30°C

Environmental factors like pH and turbidity also influence allethrin’s persistence, showing negative correlations with water turbidity and total suspended solids (TSS) .

Resistance in Target Species

Mosquito resistance to allethrin varies geographically:

  • High Resistance : Observed in Culex quinquefasciatus from Malaysia and Indonesia (mortality <50% at 0.2% concentration) .
  • Moderate Efficacy : In Thailand, allethrin aerosols achieved 90–96% mortality, comparable to prallethrin synergized formulations .

Table 4: Regional Efficacy of Allethrin Against Mosquitoes

Region Species Mortality Rate Comparative Compound (Mortality)
Thailand Aedes aegypti 90–96% Prallethrin + synergist (>95%)
Malaysia Culex quinquefasciatus <50% Permethrin (resistant)

Neurotoxic Effects and Insect Behavior

Allethrin’s hyperexcitatory action disrupts insect feeding:

  • Induces repetitive firing in labellar taste hairs of blowflies, causing proboscis grooming and feeding cessation .
  • Similar to natural pyrethrins but distinct from Type II compounds, which impair olfaction and locomotion .

Preparation Methods

Reaction Mechanism and Conditions

CMA is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form chrysanthemummonocarboxylic acid chloride (CMAC). The subsequent esterification occurs in anhydrous dibutyl ether under reflux (21–24°C), with pyridine as a catalyst to neutralize HCl byproducts.

Key Reaction Parameters:

Parameter Value/Detail
CMA Purity ≥98.1%
Solvent Dibutyl ether
Temperature 21–24°C
Reaction Time 2–6 hours
Catalyst Pyridine (0.62 mol per 0.5 mol CMA)

Purification and Impurity Management

Post-reaction, the mixture undergoes sequential washes with dilute hydrochloric acid (1%), sodium hydroxide (2%), and water to remove unreacted CMA, pyridine, and byproducts. Tertiary alcohol isomers and hydroxydiketones, common contaminants in cyclopentenolone, are removed via fractional distillation due to their lower boiling points compared to allethrin.

Challenges:

  • Residual CMA anhydride formation from CMAC and trace water.
  • Saponification risks during alkaline washing, mitigated by diluting the reaction mixture with additional solvent.

Anhydride Method: Enhanced Selectivity and Yield

To address acid chloride limitations, the anhydride method emerged, leveraging CMA anhydride’s selectivity for cyclopentenolone over contaminants.

Synthesis of CMA Anhydride

CMA reacts with excess acetic anhydride under reflux to form CMA anhydride, with unreacted acetic anhydride removed via distillation.

Reaction Equation:
$$
\text{2 CMA} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CMA Anhydride} + 2 \text{CH}_3\text{COOH}
$$

Esterification Process

CMA anhydride and cyclopentenolone are heated (50–200°C) in dibutyl ether, yielding allethrin without side reactions from hydroxydiketones or tertiary alcohols.

Advantages Over Acid Chloride Method:

  • No pyridine required, simplifying purification.
  • Contaminants remain unreacted, enabling straightforward distillation.

Solvent Systems and Reaction Optimization

Solvent choice critically influences reaction efficiency and product purity.

Preferred Solvents

  • Dibutyl ether : Optimal for reflux (bp 142°C) and minimal allethrin degradation.
  • Alternatives: Diisopropyl ether, toluene, xylene (less favored due to higher toxicity or lower boiling points).

Temperature Control

Maintaining temperatures below 25°C during CMAC addition prevents exothermic side reactions, while higher temperatures (50–200°C) accelerate anhydride-based esterification.

Comparative Analysis of Synthesis Methods

Parameter Acid Chloride Method Anhydride Method
Yield 70–75% 80–85%
Purity 90–92% (requires distillation) 95–98% (reduced byproducts)
Key Contaminants CMA anhydride, hydroxydiketones None (contaminants inert)
Process Complexity High (multiple washing steps) Moderate (simplified purification)

Industrial-Scale Considerations

Modern facilities favor the anhydride method for its scalability and reduced waste. A typical batch process involves:

  • CMA Anhydride Production : 1.1–10x stoichiometric excess of acetic anhydride ensures complete conversion.
  • Continuous Distillation : Removes low-boiling impurities (<100°C) before esterification.
  • Alkaline Wash Systems : Automated pH control minimizes manual intervention.

Q & A

Basic Research Questions

Q. What standardized analytical methods are used to quantify allethrin in plant matrices, and how are they validated?

  • Methodology : High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection is a validated method for allethrin quantification. Key steps include sample preparation (methanolic extraction), calibration curves (40–320 ng/spot), and validation parameters such as precision (intra-day RSD: 0.15–0.46%; inter-day RSD: 0.26–0.61%), accuracy (recovery rates: ~99.88%), and sensitivity (LOD: 13 ng; LOQ: 40 ng). Triplicate measurements ensure reproducibility .

Q. How do researchers assess allethrin’s inhibitory effects on human drug transporters (e.g., OCT1, MATE1)?

  • Methodology : Concentration-response experiments using transfected cell lines (e.g., HEK293) measure transporter activity via fluorescence or radiolabeled substrates. Data are normalized to control (100% activity), with IC50 values calculated using nonlinear regression. Triplicate assays and SEM error bars ensure statistical rigor. For example, allethrin inhibits OCT1 with IC50 = 12.3 µM .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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